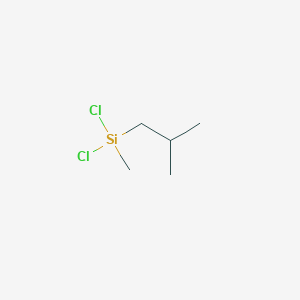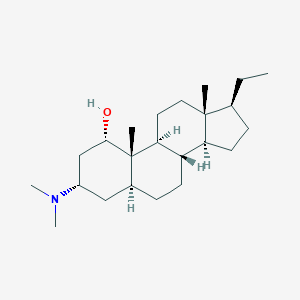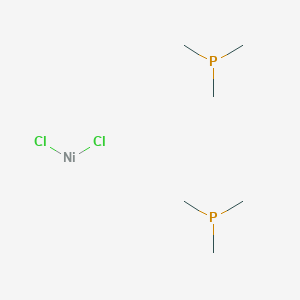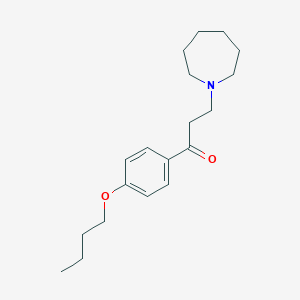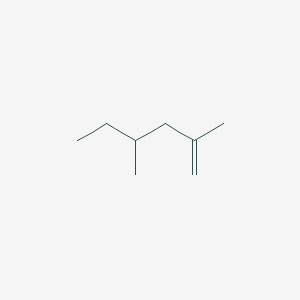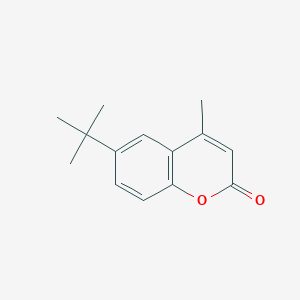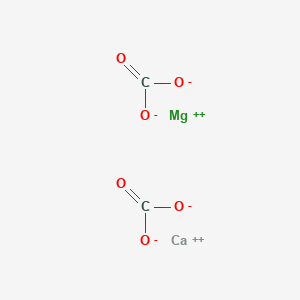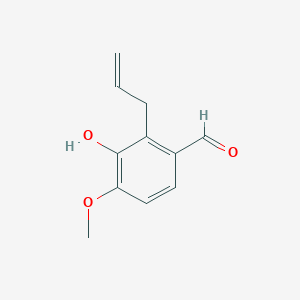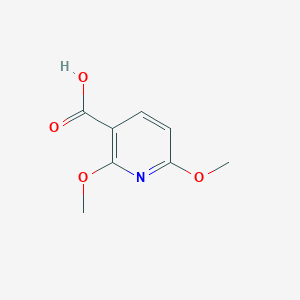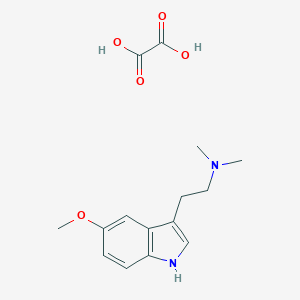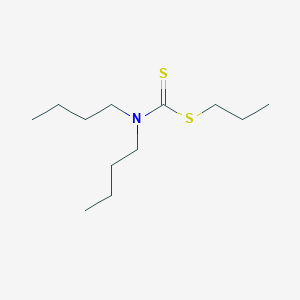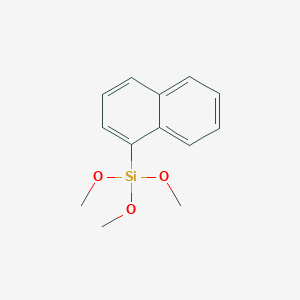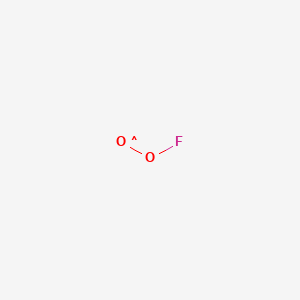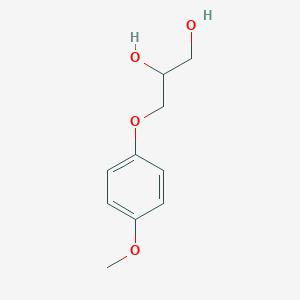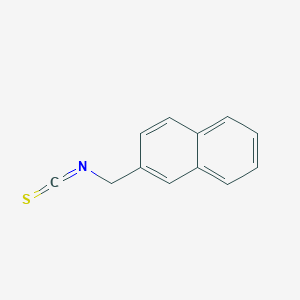
2-(Isothiocyanatomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isothiocyanatomethyl)naphthalene, also known as ITCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ITCM is a fluorescent probe that is widely used in biochemistry and molecular biology to study protein interactions, enzyme activity, and cellular processes.
Wirkmechanismus
The mechanism of action of 2-(Isothiocyanatomethyl)naphthalene involves the covalent binding of the isothiocyanate group to the thiol group of cysteine residues in proteins. This covalent bond results in the formation of a stable adduct, which can be detected by fluorescence spectroscopy. The fluorescence intensity of 2-(Isothiocyanatomethyl)naphthalene is highly sensitive to changes in its microenvironment, making it an ideal probe for studying protein interactions and enzyme activity.
Biochemische Und Physiologische Effekte
2-(Isothiocyanatomethyl)naphthalene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it an ideal probe for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Isothiocyanatomethyl)naphthalene is its high sensitivity and specificity for protein labeling and detection. It can be used to study a wide range of biological processes, from protein-protein interactions to enzyme activity. However, 2-(Isothiocyanatomethyl)naphthalene has some limitations, including its susceptibility to photobleaching and its limited photostability. Additionally, 2-(Isothiocyanatomethyl)naphthalene can only label proteins containing cysteine residues, limiting its applicability in some biological systems.
Zukünftige Richtungen
There are several future directions for the use of 2-(Isothiocyanatomethyl)naphthalene in scientific research. One potential area of research is the development of new fluorescent probes based on 2-(Isothiocyanatomethyl)naphthalene that have improved photostability and sensitivity. Another area of research is the use of 2-(Isothiocyanatomethyl)naphthalene in live-cell imaging to study dynamic cellular processes in real-time. Additionally, 2-(Isothiocyanatomethyl)naphthalene can be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of biological systems.
Synthesemethoden
The synthesis of 2-(Isothiocyanatomethyl)naphthalene involves the reaction of 2-bromoethyl isothiocyanate with naphthalene in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of 2-(Isothiocyanatomethyl)naphthalene. The purity and yield of 2-(Isothiocyanatomethyl)naphthalene can be improved by using different solvents and purification methods.
Wissenschaftliche Forschungsanwendungen
2-(Isothiocyanatomethyl)naphthalene is widely used in scientific research as a fluorescent probe to study protein interactions, enzyme activity, and cellular processes. It can be used to label proteins and peptides, allowing researchers to study their interactions with other molecules. 2-(Isothiocyanatomethyl)naphthalene can also be used to monitor enzyme activity by measuring changes in its fluorescence intensity. Furthermore, 2-(Isothiocyanatomethyl)naphthalene has been used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking.
Eigenschaften
CAS-Nummer |
19495-05-7 |
|---|---|
Produktname |
2-(Isothiocyanatomethyl)naphthalene |
Molekularformel |
C12H9NS |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-(isothiocyanatomethyl)naphthalene |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |
InChI-Schlüssel |
YTPLCVBIKBZHPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
Synonyme |
2-(ISOTHIOCYANATOMETHYL)NAPHTHALENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



